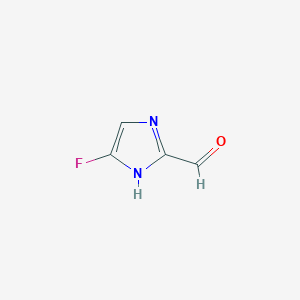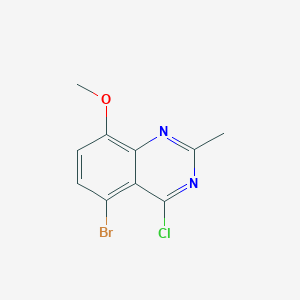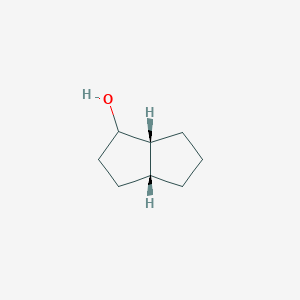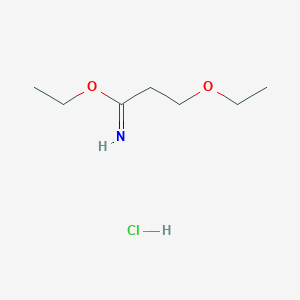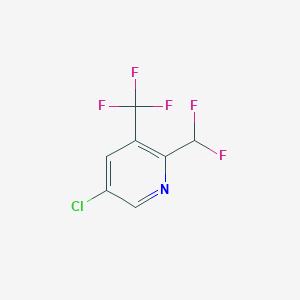
5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, difluoromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a highly fluorinated derivative. The presence of these fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of radical trifluoromethylation, where a trifluoromethyl group is introduced into the pyridine ring through radical intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions: 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Radical Reactions: The presence of fluorine atoms makes it suitable for radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated groups can enhance the biological activity and stability of pharmaceuticals. It is often used in the design of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
作用機序
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects. The exact molecular pathways involved can vary based on the specific drug design and intended use.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 5-Chloro-2-(difluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
特性
分子式 |
C7H3ClF5N |
|---|---|
分子量 |
231.55 g/mol |
IUPAC名 |
5-chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-3-1-4(7(11,12)13)5(6(9)10)14-2-3/h1-2,6H |
InChIキー |
WAEOPPWHLHTJDN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


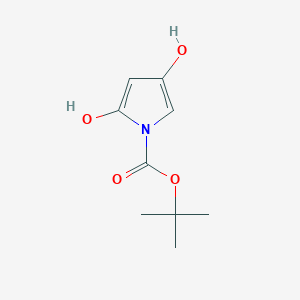
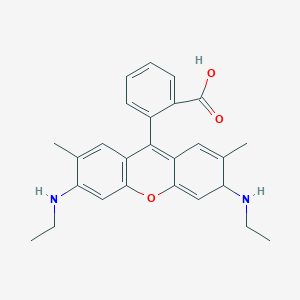
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
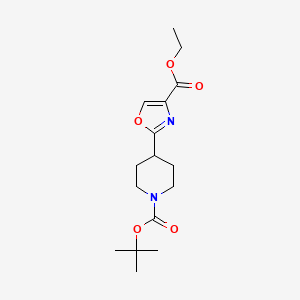
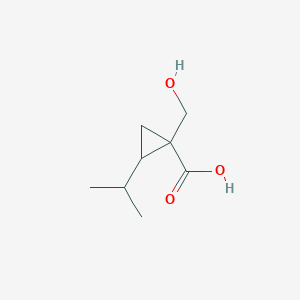


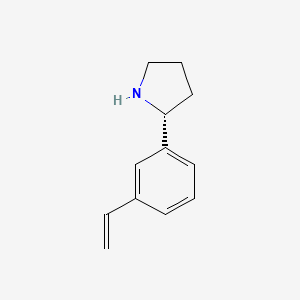
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
